
Thalidomide-5-PEG4-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Thalidomide-5-PEG4-NH2 is synthesized through a series of chemical reactions that involve the conjugation of Thalidomide with a polyethylene glycol (PEG) linker and an amine group. The synthetic route typically involves the following steps:
Activation of Thalidomide: Thalidomide is activated by reacting it with a suitable reagent to introduce a reactive group.
PEGylation: The activated Thalidomide is then reacted with a PEG linker to form Thalidomide-PEG.
Amine Conjugation: Finally, the PEGylated Thalidomide is reacted with an amine group to form this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and stability of the compound. The free form of the compound is prone to instability, so it is often converted to a stable salt form, such as this compound hydrochloride, which retains the same biological activity .
Chemical Reactions Analysis
Types of Reactions
Thalidomide-5-PEG4-NH2 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may alter its chemical structure and biological activity.
Reduction: Reduction reactions can also occur, potentially affecting the compound’s stability and function.
Substitution: This compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
Thalidomide-5-PEG4-NH2 has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of PROTACs, which are molecules designed to target and degrade specific proteins.
Biology: Employed in studies of protein degradation pathways and the role of E3 ligases in cellular processes.
Medicine: Investigated for its potential therapeutic applications in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new drugs and therapeutic agents.
Mechanism of Action
Thalidomide-5-PEG4-NH2 exerts its effects by binding to cereblon, a component of the E3 ubiquitin ligase complex. This binding leads to the recruitment of the target protein to the ubiquitin-proteasome system, resulting in its selective degradation. The molecular targets and pathways involved include the degradation of transcription factors such as IKZF1 and IKZF3, which play crucial roles in various cellular processes .
Comparison with Similar Compounds
Thalidomide-5-PEG4-NH2 is unique in its structure and function compared to other similar compounds. Some similar compounds include:
Pomalidomide-PEG4-NH2: Another E3 ligase ligand-linker conjugate used in PROTAC technology.
Lenalidomide-PEG4-NH2: A related compound with similar applications in protein degradation research.
Thalidomide-PEG4-NH2 hydrochloride: A stable salt form of this compound with similar biological activity.
This compound stands out due to its specific linker and amine group, which provide unique properties and applications in research and therapeutic development.
Properties
Molecular Formula |
C21H27N3O8 |
|---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
5-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C21H27N3O8/c22-5-6-29-7-8-30-9-10-31-11-12-32-14-1-2-15-16(13-14)21(28)24(20(15)27)17-3-4-18(25)23-19(17)26/h1-2,13,17H,3-12,22H2,(H,23,25,26) |
InChI Key |
NAAJPGFSGFFQGP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCOCCOCCOCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,5'',5'''',5''''''-(1,4-Phenylenebis(azanetriyl))tetrakis(([1,1'-biphenyl]-2,2'-dicarbaldehyde))](/img/structure/B11928813.png)


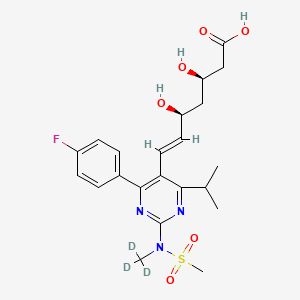
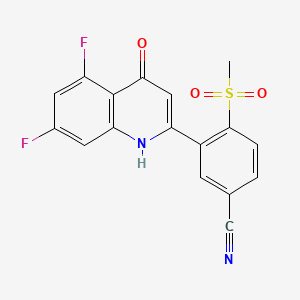
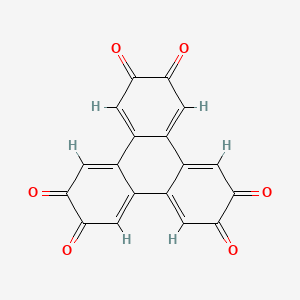
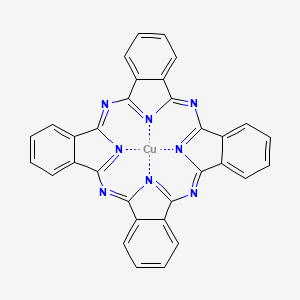
![4-((3-((6-Amino-4-(benzo[d][1,3]dioxol-5-yl)-3,5-dicyanopyridin-2-yl)thio)propyl)carbamoyl)benzenesulfonyl fluoride](/img/structure/B11928871.png)

![1-[4-[7-(Dimethylamino)quinazolin-4-yl]oxyphenyl]-3-[[6-(trifluoromethyl)pyridin-3-yl]methyl]urea](/img/structure/B11928895.png)
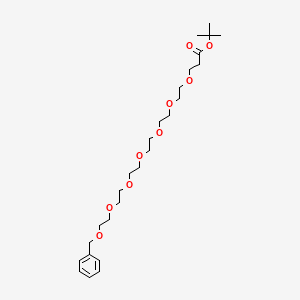
![(2-{2-[2-(5-{2-Oxo-hexahydrothieno[3,4-d]imidazol-4-yl}pentanamido)ethoxy]ethoxy}ethoxy)acetic acid](/img/structure/B11928906.png)
![4-[[2-[(2E)-2-[3-[(E)-2-[3-[(4-carboxyphenyl)methyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]methyl]benzoic acid](/img/structure/B11928913.png)
